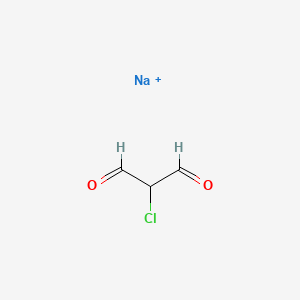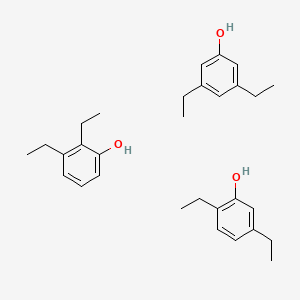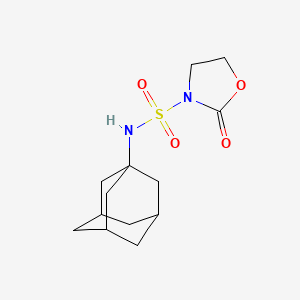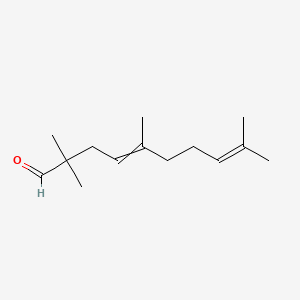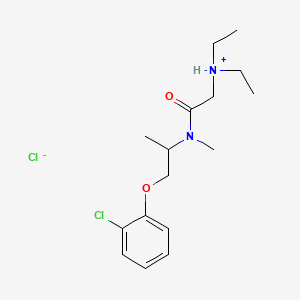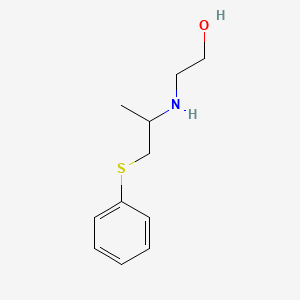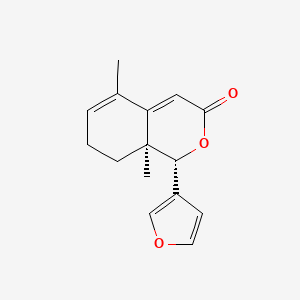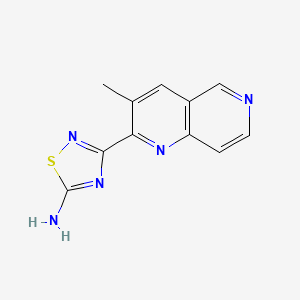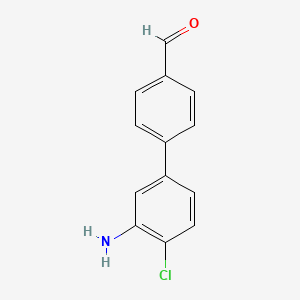![molecular formula C26H28O2 B13750018 Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester CAS No. 59748-32-2](/img/structure/B13750018.png)
Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is an organic compound with the molecular formula C26H28O2 It is a biphenyl derivative, characterized by the presence of a propyl group on one phenyl ring and a butylbenzoate group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate typically involves the following steps:
Formation of 4’-Propylbiphenyl: This can be achieved through a Friedel-Crafts alkylation reaction where biphenyl is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The 4’-Propylbiphenyl is then subjected to an esterification reaction with 4-butylbenzoic acid in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoic acid.
Reduction: 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzyl alcohol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Propylbiphenyl: Similar structure but lacks the ester group, making it less versatile in certain applications.
4-Butylbiphenyl: Similar structure but with a butyl group instead of a propyl group, affecting its physical and chemical properties.
4’-Methoxy[1,1’-biphenyl]-4-yl 4-butylbenzoate: Contains a methoxy group, which can influence its reactivity and interactions.
Uniqueness
4’-Propyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is unique due to the combination of the propyl and butylbenzoate groups, which confer distinct physical, chemical, and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59748-32-2 |
|---|---|
Molecular Formula |
C26H28O2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[4-(4-propylphenyl)phenyl] 4-butylbenzoate |
InChI |
InChI=1S/C26H28O2/c1-3-5-7-21-10-14-24(15-11-21)26(27)28-25-18-16-23(17-19-25)22-12-8-20(6-4-2)9-13-22/h8-19H,3-7H2,1-2H3 |
InChI Key |
SUHTWRQMBLXNFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


